![molecular formula C7H5F2NO2 B1267758 4-Amino-3,5-difluorobenzoic acid CAS No. 500577-99-1](/img/structure/B1267758.png)
4-Amino-3,5-difluorobenzoic acid
Overview
Description
4-Amino-3,5-difluorobenzoic acid is a chemical compound with the molecular formula C7H5F2NO2 . It has a molecular weight of 173.12 g/mol . The IUPAC name for this compound is 4-amino-3,5-difluorobenzoic acid .
Molecular Structure Analysis
The molecular structure of 4-Amino-3,5-difluorobenzoic acid consists of a benzene ring substituted with two fluorine atoms, one amino group, and one carboxylic acid group . The InChI code for this compound is 1S/C7H5F2NO2/c8-4-1-3 (7 (11)12)2-5 (9)6 (4)10/h1-2H,10H2, (H,11,12) .Physical And Chemical Properties Analysis
4-Amino-3,5-difluorobenzoic acid has several computed properties. It has a molecular weight of 173.12 g/mol, an XLogP3-AA of 1, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are both 173.02883473 g/mol . The topological polar surface area is 63.3 Ų .Scientific Research Applications
Pharmaceutical Synthesis
4-Amino-3,5-difluorobenzoic acid is a valuable intermediate in the synthesis of pharmaceutical compounds. Its unique structure, featuring the amino group and the difluoro substitution, makes it an ideal precursor for the development of various medicinal agents. For instance, it can be used in the synthesis of quinolone-3-carboxylic acids derivatives, which are important for creating antibacterial medications .
Cancer Research
There is evidence suggesting that 4-Amino-3,5-difluorobenzoic acid could have applications in cancer research. It has been mentioned in the context of treating gastric cancer, indicating its potential role in the development of anticancer drugs .
Safety and Hazards
Future Directions
While specific future directions for 4-Amino-3,5-difluorobenzoic acid are not available, it’s worth noting that the global market for similar compounds is expected to increase in the coming years . This growth is driven by continuous technological advancements, growing environmental awareness, and the rising need for streamlined operations .
Mechanism of Action
Target of Action
The primary target of 4-Amino-3,5-difluorobenzoic acid is the defects in perovskite photovoltaic devices . It acts as a Lewis base and is used in the passivation of these devices .
Mode of Action
4-Amino-3,5-difluorobenzoic acid interacts with its targets by passivating the defects in perovskite photovoltaic devices . The compound’s fluorine atoms are meta-connected, which enhances its efficacy in suppressing defects .
Biochemical Pathways
The compound affects the passivation pathway in perovskite photovoltaic devices . By suppressing defects, it improves the performance of these devices .
Result of Action
The action of 4-Amino-3,5-difluorobenzoic acid results in enhanced performance of perovskite photovoltaic devices . Specifically, it leads to a high detectivity of 1.69 × 10^13 Jones and a comparatively lower dark current density of 2.2 × 10^-10 A/cm^2 among all-inorganic perovskite photodetector systems .
Action Environment
The action of 4-Amino-3,5-difluorobenzoic acid is influenced by the environment within the perovskite photovoltaic devices . The compound exhibits superior efficacy in suppressing defects and enhancing hydrophobicity, which suggests that it may be more effective in environments where these properties are advantageous .
properties
IUPAC Name |
4-amino-3,5-difluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2NO2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZRTJMDQYAHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10300184 | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3,5-difluorobenzoic acid | |
CAS RN |
500577-99-1 | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10300184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-3,5-difluorobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-Amino-3,5-difluorobenzoic acid (14-FABA) interact with perovskite materials and what are the downstream effects on device performance?
A1: 14-FABA acts as a Lewis base and interacts with the perovskite material by forming a coordination bond between its carboxyl group and lead ions present on the perovskite surface. [] This interaction effectively passivates surface defects, reducing charge traps that hinder device performance. The meta-positioned fluorine atoms in 14-FABA, due to their electron-withdrawing nature, further enhance this passivation effect and increase the hydrophobicity of the perovskite film. [] Consequently, 14-FABA treated perovskite photodetectors exhibit improved performance, specifically higher detectivity and lower dark current, compared to untreated devices. []
Q2: What is the significance of the fluorine atom's position in 14-FABA compared to its regioisomer, 3-Amino-2,6-difluorobenzoic acid (13-FABA)?
A2: The research highlights the crucial role of the fluorine atom's position in dictating the effectiveness of the molecule as a passivation agent. While both 13-FABA and 14-FABA are bifluorine-substituted aminobenzoic acids, their regioisomeric structures result in significantly different interactions with the perovskite material. []
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